C20H14N2O3S
Description
C₂₀H₁₄N₂O₃S is a heterocyclic compound with a molecular weight of 362.4 g/mol and an exact mass of 362.0725 . It features a fused-ring system comprising three aromatic moieties: a phenyl ring, a 3-nitrophenyl group, and a 1,3-benzothiazine ring. Single-crystal X-ray studies reveal non-planar geometry, with dihedral angles between aromatic rings ranging from 75.73° to 85.31°, contributing to its three-dimensional conformation . The compound is synthesized via trifluoroacetic acid (TFA)-mediated deprotection under anhydrous conditions, followed by neutralization with KOH . Its commercial availability (CAS 380593-61-3) highlights its use in pharmaceutical intermediates and fine chemicals .
Properties
IUPAC Name |
4-[(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19-17-16(14-4-2-1-3-5-14)11-26-18(17)21-12-22(19)10-13-6-8-15(9-7-13)20(24)25/h1-9,11-12H,10H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPAKFMFCBOWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,6’-Diaminofluoran can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with resorcinol in the presence of a catalyst such as zinc chloride . The reaction typically occurs under reflux conditions and results in the formation of fluoran . Subsequent amination of fluoran with ammonia or amine derivatives yields 3’,6’-Diaminofluoran .
Industrial Production Methods
Industrial production of 3’,6’-Diaminofluoran often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3’,6’-Diaminofluoran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidizing agents: Such as or .
Reducing agents: Such as or in the presence of a .
Nucleophiles: Such as or under .
Major Products Formed
Oxidation: Produces .
Reduction: Forms .
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,6’-Diaminofluoran has a wide range of applications in scientific research:
Chemistry: Used as a and .
Biology: Employed in and .
Medicine: Investigated for its potential use in and as a .
Industry: Utilized in the manufacture of inks , paints , and coatings .
Mechanism of Action
The mechanism of action of 3’,6’-Diaminofluoran involves its ability to interact with biological molecules through fluorescence . It binds to specific cellular components , allowing for visualization under a fluorescence microscope . The compound’s fluorescent properties are due to its xanthene structure , which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize C₂₀H₁₄N₂O₃S, we analyze structurally and functionally related compounds (Table 1).
Table 1: Comparative Analysis of C₂₀H₁₄N₂O₃S and Analogues
Structural and Functional Insights
Aromaticity vs. Polarity :
- C₂₀H₁₄N₂O₃S’s nitro and benzothiazine groups confer moderate solubility in polar solvents, whereas BG14718’s chromene-oxo moiety enhances polarity, likely improving aqueous solubility .
- BG14727’s fluorophenyl and piperazine groups increase hydrophobicity, favoring blood-brain barrier penetration for neurological applications .
Molecular Weight Impact :
- Despite identical molecular weights, C₂₀H₁₄N₂O₃S and BG14718 exhibit divergent properties due to structural isomerism . The former’s rigid fused-ring system reduces conformational flexibility compared to BG14718’s chromene-thiophene linkage .
- BG14727’s higher molecular weight (417.47 g/mol) correlates with reduced solubility but enhanced binding affinity to protein targets .
Synthetic Complexity :
- C₂₀H₁₄N₂O₃S is synthesized in two steps (TFA deprotection and neutralization), offering high yields (~80% theoretical) .
- BG14727’s synthesis involves multi-step amidation and fluorophenyl incorporation, increasing production costs .
Thermal Stability :
- C₂₀H₁₄N₂O₃S’s crystal packing via C–H⋯O interactions suggests high thermal stability (melting point >200°C inferred), whereas BG14718’s less rigid structure may lower its decomposition temperature .
Research Findings and Implications
- Drug Design: The nitro group in C₂₀H₁₄N₂O₃S could serve as a hydrogen-bond acceptor, enhancing receptor binding compared to non-nitrated analogues .
- Material Science : Its crystalline 3D network may inspire coordination polymers for catalytic applications .
- Limitations: Limited solubility relative to BG14718 restricts its use in aqueous formulations, necessitating prodrug derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
